molecular formula C7H5ClF2O2S B3048225 2-(Difluoromethyl)benzene-1-sulfonyl chloride CAS No. 161525-56-0

2-(Difluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B3048225
CAS No.: 161525-56-0
M. Wt: 226.63
InChI Key: HOHYZHBHYKDMAT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzene-1-sulfonyl chloride (CAS: 77798-10-8) is an organofluorine compound with the molecular formula C₇H₅ClF₂O₃S and a molar mass of 242.63 g/mol . It features a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 1. This compound is primarily utilized as a key intermediate in agrochemical synthesis, particularly for herbicides like penoxsulam, due to its reactivity in nucleophilic substitution and condensation reactions . The difluoromethyl group enhances metabolic stability and lipophilicity, critical for bioactivity in agricultural applications .

Properties

IUPAC Name

2-(difluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYZHBHYKDMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265846
Record name 2-(Difluoromethyl)benzenesulfonyl chloride
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Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161525-56-0
Record name 2-(Difluoromethyl)benzenesulfonyl chloride
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Record name 2-(Difluoromethyl)benzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)benzene-1-sulfonyl chloride
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Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can also influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

2-(Difluoromethoxy)benzene-1-sulfonyl Chloride

  • Structure : Substituted with a difluoromethoxy (-OCF₂H) group at position 2.
  • Molecular Formula : C₇H₅ClF₂O₃S (same as the target compound but with an oxygen atom in the substituent).
  • Molecular Weight : 242.63 g/mol .
  • Key Differences :
    • The difluoromethoxy group introduces an ether linkage, increasing polarity compared to the difluoromethyl group.
    • Reactivity: The ether oxygen may reduce electrophilicity at the sulfonyl chloride, slowing hydrolysis but improving selectivity in certain reactions.
  • Applications : Used in synthesizing fluorinated surfactants and pharmaceuticals requiring enhanced solubility .

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl Chloride

  • Structure : Additional fluorine atom at position 4.
  • Molecular Formula : C₇H₄ClF₃O₂S.
  • Molecular Weight : 242.62 g/mol .
  • Key Differences :
    • The 5-fluoro substituent increases electron-withdrawing effects, enhancing the sulfonyl chloride's electrophilicity.
    • Reactivity: Faster reaction kinetics in nucleophilic substitutions compared to the parent compound.
  • Applications : Valuable in pharmaceutical intermediates where electronic modulation of the aromatic ring is critical .

2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl Chloride

  • Structure : Features a methanesulfonamido (-NHSO₂CH₃) group at position 4 and fluorine at position 2.
  • Molecular Formula: C₇H₇ClFNO₄S₂.
  • Molecular Weight : 287.7 g/mol .
  • Key Differences :
    • The sulfonamido group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
    • Reactivity: Dual sulfonyl groups enable diverse functionalization, but steric hindrance may limit accessibility.
  • Applications : Used in protease inhibitor synthesis and as a bifunctional linker in drug discovery .

2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl Chloride

  • Structure : Substituted with a trifluoromethyl (-CF₃) group at position 6 and fluorine at position 2.
  • Molecular Formula : C₇H₃ClF₄O₂S.
  • Molecular Weight : 278.61 g/mol .
  • Key Differences :
    • The trifluoromethyl group provides superior electron-withdrawing effects and thermal stability.
    • Reactivity: Higher resistance to hydrolysis compared to difluoromethyl analogs.
  • Applications : Key intermediate in high-performance agrochemicals and liquid crystal materials .

Impact of Fluorine Substitution

  • Metabolic Stability : Difluoromethyl and trifluoromethyl groups reduce oxidative metabolism, prolonging half-life in biological systems .
  • Lipophilicity : Fluorine substituents increase logP values, enhancing membrane permeability in agrochemicals .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) activate the sulfonyl chloride for nucleophilic attack, critical in condensation reactions .

Biological Activity

2-(Difluoromethyl)benzene-1-sulfonyl chloride, also known as difluoromethylbenzenesulfonyl chloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C7H6ClF2O2S
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 176173-36-8

The biological activity of this compound is primarily attributed to its electrophilic nature. As an electrophilic reagent, it interacts with nucleophilic sites in biomolecules, leading to various biochemical pathways:

  • Reactivity : The compound can form covalent bonds with nucleophiles such as amino acids in proteins, potentially altering their function.
  • Biochemical Pathways : It may participate in oxidation and phosphorylation reactions, impacting cellular signaling pathways and enzyme activities.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is soluble in organic solvents but exhibits low solubility in water. This property can influence its absorption and distribution within biological systems:

  • Solubility : Soluble in ethanol and dichloromethane; insoluble in water.
  • Lipophilicity : The presence of difluoromethyl groups increases lipophilicity, which may enhance membrane permeability .

Antimicrobial and Antitumor Activity

Recent studies have explored the antimicrobial and antitumor potential of compounds related to this compound:

  • Antimicrobial Effects :
    • Compounds with similar sulfonyl chloride moieties have shown significant activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MIC values ranging from 0.39 to 3.12 mg/L) .
    • The low cytotoxicity (IC50 > 12.3 mg/L) indicates a favorable therapeutic index for these compounds.
  • Antitumor Activity :
    • In vitro studies indicate that derivatives of sulfonyl chlorides can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

Case Studies

Several case studies highlight the biological applications of difluoromethyl-substituted benzenesulfonyl chlorides:

  • Case Study 1 : A study demonstrated that a related difluoromethyl compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . This suggests that structural modifications can improve therapeutic efficacy.
  • Case Study 2 : Research on sulfonamide derivatives indicated that introducing difluoromethyl groups significantly altered their pharmacological profiles, enhancing their interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of a difluoromethyl-substituted benzene precursor using chlorosulfonic acid or sulfuryl chloride. For example, analogous sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are synthesized via controlled sulfonation at low temperatures (0–5°C) to avoid over-sulfonation or decomposition . Key parameters include stoichiometric control of chlorosulfonic acid, reaction time (<6 hours), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via fractional distillation or recrystallization from non-polar solvents (e.g., hexane) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :

  • ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet near δ -110 ppm due to coupling with adjacent protons (²J₃-F-H ≈ 50 Hz) .
  • ¹H NMR : The sulfonyl chloride proton (if present) appears deshielded (~δ 8.0–8.5 ppm), while aromatic protons exhibit splitting patterns dependent on substituent positioning .
  • IR : Strong S=O stretching vibrations at ~1370 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride moiety .
  • MS : Molecular ion peaks [M+H]⁺ or [M-Cl]⁺ are observed, with fragmentation patterns reflecting loss of Cl (m/z -35) or SO₂ (m/z -64) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) under mild conditions (0–25°C, aprotic solvents like DCM/THF). For example, reaction with primary amines forms sulfonamides, as demonstrated in the synthesis of N-(quinolin-3-yl)-2-(trifluoromethyl)benzenesulfonamide (pyridine solvent, 1-hour stirring, 37% yield) . The difluoromethyl group enhances electrophilicity at the sulfur center via electron-withdrawing inductive effects, accelerating substitution kinetics compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s interaction with biological targets (e.g., proteins or enzymes)?

  • Methodological Answer : Fluorine’s high electronegativity alters electron density at the sulfonyl chloride group, enhancing binding affinity to nucleophilic residues (e.g., lysine, cysteine) in proteins. Computational docking studies (e.g., using Protein Data Bank structures) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substituents) reveal fluorine’s role in improving target selectivity and reducing off-target interactions .

Q. What strategies mitigate solubility challenges when using this compound in aqueous reaction systems?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/water or acetone/water) enhance solubility. Alternatively, micellar catalysis using surfactants (e.g., SDS) improves dispersion. For example, sulfonylation of hydrophilic amines in 30% DMSO/water achieves >80% conversion at pH 7–8, where the sulfonyl chloride remains reactive but stabilized against hydrolysis .

Q. How can contradictory data on sulfonation reaction yields be resolved?

  • Methodological Answer : Systematic analysis of variables is required:

  • Reagent Purity : Trace moisture in chlorosulfonic acid reduces yields; use freshly distilled reagents .
  • Temperature Gradients : Uneven heating in exothermic reactions leads to side products; employ jacketed reactors with precise thermal control .
  • Analytical Consistency : Validate yields via multiple methods (e.g., HPLC, ¹H NMR integration) to avoid discrepancies from residual solvents or byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Difluoromethyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)benzene-1-sulfonyl chloride

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